6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a bromine atom, an oxadiazole ring, and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the benzotriazinone core is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring and benzotriazinone core can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Amines, thiols, under basic or acidic conditions
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized products with enhanced structural complexity.
Scientific Research Applications
6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
- 6-fluoro-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
- 6-iodo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
Uniqueness
The uniqueness of 6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one lies in its specific combination of structural features, such as the bromine atom, oxadiazole ring, and benzotriazinone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H8BrN5O3 |
---|---|
Molecular Weight |
350.13 g/mol |
IUPAC Name |
6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C12H8BrN5O3/c1-6-11(16-21-15-6)10(19)5-18-12(20)8-4-7(13)2-3-9(8)14-17-18/h2-4H,5H2,1H3 |
InChI Key |
DOOUZSJDNNTEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C(=O)CN2C(=O)C3=C(C=CC(=C3)Br)N=N2 |
Origin of Product |
United States |
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